Pholcodine monohydrate

Catalog No.
S6883016
CAS No.
6254-99-5
M.F
C23H32N2O5
M. Wt
416.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pholcodine monohydrate

CAS Number

6254-99-5

Product Name

Pholcodine monohydrate

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3-methyl-9-(2-morpholin-4-ylethoxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;hydrate

Molecular Formula

C23H32N2O5

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C23H30N2O4.H2O/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;/h2-5,16-18,22,26H,6-14H2,1H3;1H2/t16-,17+,18-,22-,23-;/m0./s1

InChI Key

VOMHFFCEDKOLBR-RNFKYSJUSA-N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.O

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OCCN6CCOCC6)O[C@H]3[C@H](C=C4)O.O

Pholcodine monohydrate is an opioid cough suppressant, primarily used to alleviate non-productive coughs associated with upper respiratory tract infections. It is chemically classified as a morphinan derivative and is known for its mild sedative effects, though it exhibits little to no analgesic properties. The chemical formula for pholcodine monohydrate is C23H30N2O4H2OC_{23}H_{30}N_{2}O_{4}\cdot H_{2}O, and it has a molecular weight of approximately 398.5 g/mol .

Pholcodine acts primarily on the central nervous system by suppressing the cough reflex through a direct effect on the cough center located in the medulla oblongata. Its action may last for about 4 to 5 hours following oral administration .

Pholcodine undergoes several metabolic transformations within the body. The primary metabolic pathways include:

  • N-dealkylation: This process leads to the formation of various metabolites, including morphine as a minor metabolite.
  • Conjugation: Pholcodine is conjugated in the liver, resulting in various conjugated metabolites that are excreted via urine.
  • Hydrolysis: This reaction contributes to the breakdown of pholcodine into simpler components, which are then further metabolized or excreted .

The elimination half-life of pholcodine ranges from 32 to 43 hours, indicating a slow metabolism and prolonged presence in the body .

Pholcodine exhibits significant biological activity as an antitussive agent. It primarily works by:

  • Suppressing Cough Reflex: It reduces the sensitivity of the cough center in the brain, thereby diminishing the urge to cough.
  • Sedative Effects: While it has mild sedative properties, pholcodine does not produce euphoric effects typical of stronger opioids. Its sedative effects may be enhanced when taken with other central nervous system depressants .

Pholcodine can be synthesized through several methods, commonly starting from codeine or morphine derivatives. The general synthesis involves:

  • Alkylation: A morphinan derivative is alkylated with an ethylene glycol derivative.
  • Hydroxylation: The resulting compound undergoes hydroxylation to introduce functional groups necessary for its biological activity.
  • Hydration: The final product is crystallized as pholcodine monohydrate by incorporating water molecules into its structure .

The synthesis process emphasizes maintaining purity and controlling polymorphic forms to ensure consistent pharmacological properties.

Pholcodine monohydrate is primarily utilized in:

  • Cough Suppressants: It is included in various formulations aimed at treating dry coughs.
  • Sedatives: Due to its mild sedative effects, it may be used in combination therapies for patients requiring relief from anxiety or agitation related to respiratory illnesses.
  • Research: Pholcodine serves as a model compound in studies investigating opioid receptor interactions and cough reflex mechanisms .

Pholcodine has several notable interactions with other substances:

  • Central Nervous System Depressants: The sedative effects can be significantly enhanced when combined with alcohol, barbiturates, or other narcotic analgesics .
  • Monoamine Oxidase Inhibitors: Concurrent use can lead to hypertensive crises; thus, it is contraindicated within 14 days of MAOI treatment .
  • Neuromuscular Blocking Agents: Previous exposure to pholcodine can increase the risk of anaphylaxis during surgeries requiring these agents .

Monitoring for adverse reactions and adjusting dosages accordingly are crucial when prescribing pholcodine.

Pholcodine monohydrate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundChemical FormulaPrimary UseUnique Features
CodeineC18H21N1O3C_{18}H_{21}N_{1}O_{3}Pain relief, cough suppressionStronger analgesic properties compared to pholcodine
DextromethorphanC18H25NC_{18}H_{25}NCough suppressantNon-opioid; acts on different pathways
MorphineC17H19N3O3C_{17}H_{19}N_{3}O_{3}Pain reliefPotent analgesic; higher addiction potential
BuprenorphineC20H29N2O4C_{20}H_{29}N_{2}O_{4}Pain managementPartial agonist; used in addiction treatments

Pholcodine's uniqueness lies in its specific action as a mild antitussive with minimal analgesic effects compared to stronger opioids like morphine and codeine. Its lower addiction liability makes it a safer alternative for managing coughs without significant risk of dependence .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

416.23112213 g/mol

Monoisotopic Mass

416.23112213 g/mol

Heavy Atom Count

30

UNII

538VG8KNRX

Dates

Last modified: 11-23-2023

Explore Compound Types